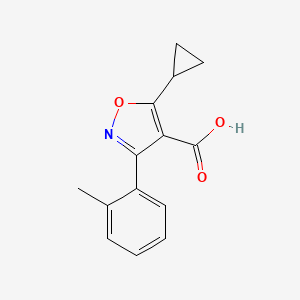
tert-Butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a piperidine derivative with a tert-butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of N-Boc-piperidine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is used as a building block in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death properties .
Biology and Medicine: The compound is utilized in the preparation of Janus kinase 3 (JAKS) inhibitors, which are useful targets for immunosuppression and transplant rejection . It is also involved in the synthesis of HCV protease inhibitors for treating HCV genotype 1 infection .
Industry: In the industrial sector, the compound is used in the development of novel aminoglycoside compounds with antibacterial activity . It is also employed in the synthesis of bicyclic azacyclobenzylamine derivatives, which modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in treating inflammatory and immune-based disorders .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a JAKS inhibitor, it binds to the Janus kinase enzyme, inhibiting its activity and thereby modulating immune responses . In the case of HCV protease inhibitors, the compound targets the viral protease enzyme, preventing the replication of the virus .
Comparación Con Compuestos Similares
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
PYUGLPZFWGSJBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)




![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)




![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)


